2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Vue d'ensemble

Description

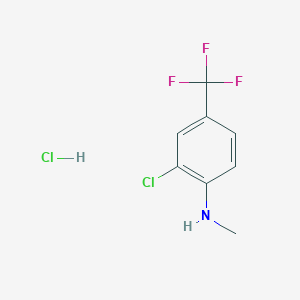

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is a chemical compound with the following properties:

- Synonyms : Also known as 4-Amino-3-chlorobenzotrifluoride .

- Linear Formula : ClC6H3(CF3)NH2.

- Molecular Weight : Approximately 195.57 g/mol.

- CAS Number : 39885-50-2.

- Empirical Formula : C7H5ClF3N.

Synthesis Analysis

The synthesis of this compound involves the chlorination of N-methyl-4-(trifluoromethyl)aniline . The chlorine atom replaces one of the hydrogen atoms on the aromatic ring. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

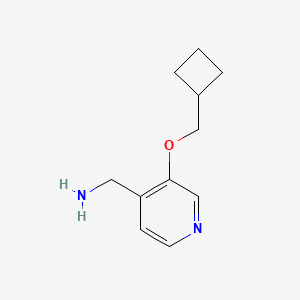

Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride consists of a substituted aniline ring with a chlorine atom and a trifluoromethyl group. The hydrochloride salt adds an additional chloride ion.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Amination : It can undergo amination reactions to form other derivatives.

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.

- Acid-Base Reactions : The hydrochloride salt can release the proton in acidic conditions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of 214-218°C.

- Density : Its density is approximately 1.4160 g/mL at 25°C.

- Refractive Index : The refractive index at 20°C (n20/D) is 1.5030.

Applications De Recherche Scientifique

-

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines, which can be synthesized using similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of 2-Anilinopyrimidines

- Field : Organic Chemistry .

- Application : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines .

- Method : The reaction was carried out under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

- Results : The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

-

Synthesis of Other Compounds

- Field : Chemical Synthesis .

- Application : 4-(Trifluoromethyl)aniline hydrochloride is used in the synthesis of 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide . It is also used to produce N-(p-trifluoromethylphenyl)phosphoramidic dichloride and 4-(trialkylmethyl)anilines .

- Method : The specific methods of application or experimental procedures were not detailed in the sources .

- Results : The outcomes of these syntheses were not provided in the sources .

-

Synthesis of 2-Amino-5-Chloro 3-(Trifluoromethyl)benzenethiol

- Field : Chemical Synthesis .

- Application : 4-Chloro-2-(trifluoromethyl)aniline was used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of 4-(Trialkylmethyl)anilines

- Field : Chemical Synthesis .

- Application : 4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of 2-Methyl-3-Trifluoromethylaniline

- Field : Pharmaceutical and Pesticide Industries .

- Application : 2-Methyl-3-Trifluoromethyl Aniline is an important intermediate of medicine and pesticide, is mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug and the like, and is also a key intermediate for synthesizing flunixin meglumine .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Field : Pharmaceutical Industry .

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

- Hazard Statements : It is considered hazardous. Specific hazard statements include:

- H301 + H311: Toxic if swallowed or in contact with skin.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H332: Harmful if inhaled.

- H335: May cause respiratory irritation.

- H400: Very toxic to aquatic life.

- Precautionary Statements : Handle with care, use appropriate personal protective equipment, and avoid exposure to eyes, skin, and inhalation.

- Storage : Store in a combustible area away from incompatible materials.

Orientations Futures

Research on this compound could explore:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Modifications : Explore derivatization to enhance desired properties.

- Environmental Impact : Assess its impact on the environment and develop safer alternatives.

Propriétés

IUPAC Name |

2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGWMPKHGGAAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472823.png)

![(3S,7R,8aS)-7-hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1472829.png)

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472833.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472834.png)

![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)

![3-(Prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1472838.png)

![2-oxo-2,5,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472843.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carbonitrile hydrochloride](/img/structure/B1472844.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)